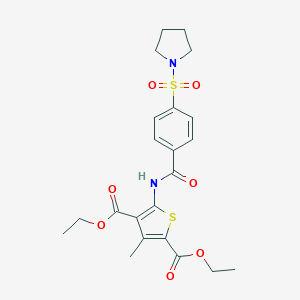![molecular formula C23H24O6 B380121 ETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE](/img/structure/B380121.png)
ETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is a complex organic compound with a unique structure that combines a chromenone core with a tert-butylphenoxy group and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the tert-Butylphenoxy Group: The tert-butylphenoxy group can be introduced via a nucleophilic substitution reaction, where a tert-butylphenol derivative reacts with the chromenone intermediate.
Esterification: The final step involves the esterification of the chromenone derivative with ethyl bromoacetate in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydro derivatives.
Substitution: The phenoxy and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Ethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its chromenone core can be utilized in the development of organic semiconductors and light-emitting materials.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Mecanismo De Acción
The mechanism of action of ETHYL 2-{[3-(4-TERT-BUTYLPHENOXY)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The phenoxy and ester groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (4-tert-butylphenoxy)acetate: This compound shares the phenoxy and ester groups but lacks the chromenone core.
Chromenone Derivatives: Compounds with similar chromenone cores but different substituents.
Uniqueness
Ethyl {[3-(4-tert-butylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate is unique due to its combination of a chromenone core with a tert-butylphenoxy group and an ethyl acetate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C23H24O6 |
|---|---|
Peso molecular |
396.4g/mol |
Nombre IUPAC |
ethyl 2-[3-(4-tert-butylphenoxy)-4-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H24O6/c1-5-26-21(24)14-27-17-10-11-18-19(12-17)28-13-20(22(18)25)29-16-8-6-15(7-9-16)23(2,3)4/h6-13H,5,14H2,1-4H3 |
Clave InChI |
SHZWVBQGVYUGMN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-2-furylmethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B380038.png)
![2-{4-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-4-oxobutyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380040.png)

![N'-[(Z)-(2,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YL)PROPANEHYDRAZIDE](/img/structure/B380042.png)
![2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B380043.png)
![3,3,6,6-tetramethyl-9-[4-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B380047.png)
![2-{3-[2-(ethylsulfanyl)-1H-benzimidazol-1-yl]-3-oxopropyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B380048.png)
![Ethyl 2-{[4-(difluoromethoxy)benzoyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B380051.png)
![4-O-ethyl 2-O-methyl 3-methyl-5-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B380052.png)
![2-[4-(difluoromethoxy)phenyl]-4-(3,4-dimethoxybenzylidene)-1,3-oxazol-5(4H)-one](/img/structure/B380053.png)
![4-O-ethyl 2-O-methyl 3-methyl-5-[[2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B380055.png)
![1,3-Benzodioxol-5-ylmethyl 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B380058.png)
![4-Ethyl 2-methyl 5-[({[3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B380059.png)
![4-O-ethyl 2-O-methyl 3-methyl-5-[[2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl]amino]thiophene-2,4-dicarboxylate](/img/structure/B380062.png)
